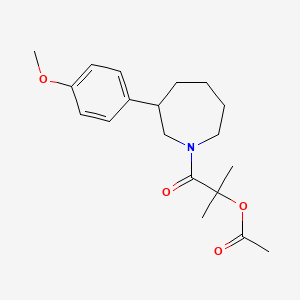

![molecular formula C16H16N4O2S B2571460 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946254-50-8](/img/structure/B2571460.png)

6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Reactants: Intermediate from Step 2, ethylene oxide or ethylene glycol

Conditions: Acidic or basic medium, solvent (e.g., ethanol or water), room temperature to reflux

Reaction: Alkylation to introduce the hydroxyethyl group at the 1-position

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Mécanisme D'action

- Unfortunately, specific details about the exact target remain undisclosed in the available literature .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- HMS3484I04’s oral bioavailability depends on its solubility and permeability. It may distribute to tissues, including Mtb-infected sites. Enzymes in the liver may metabolize it. Elimination occurs primarily through urine or feces. These properties influence drug levels and efficacy .

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is involved in cell proliferation and survival . Additionally, this compound interacts with P-glycoprotein, a transporter protein that affects drug distribution and resistance . These interactions highlight the potential of HMS3484I04 as a therapeutic agent in targeting specific biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to an increase in the pre-G cell population . This compound also promotes apoptosis in a time-dependent manner, affecting cell signaling pathways and gene expression . Furthermore, HMS3484I04 influences cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of EGFR-TK, inhibiting its kinase activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, HMS3484I04 modulates gene expression by affecting transcription factors and other regulatory proteins, further contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It undergoes gradual degradation, which can affect its long-term efficacy. Studies have shown that prolonged exposure to HMS3484I04 can lead to sustained changes in cellular function, including alterations in cell cycle dynamics and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. P-glycoprotein, a well-known efflux transporter, plays a significant role in the compound’s distribution and accumulation . This interaction affects the localization of HMS3484I04 within cells, influencing its therapeutic efficacy and potential resistance mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Post-translational modifications and targeting signals direct HMS3484I04 to specific compartments, such as the nucleus and mitochondria, affecting its role in cellular processes and therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors such as aminopyrazoles and formamidines under acidic or basic conditions.

-

Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

Reactants: Aminopyrazole, formamidine

Conditions: Acidic or basic medium, elevated temperature

Reaction: Cyclization to form the pyrazolo[3,4-d]pyrimidine core

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reagents: KMnO₄, CrO₃, PCC

Conditions: Solvent (e.g., acetone, dichloromethane), room temperature to reflux

-

Reduction: The cinnamylthio group can be reduced to a thioether.

Reagents: NaBH₄, LiAlH₄

Conditions: Solvent (e.g., ethanol, THF), room temperature to reflux

-

Substitution: The hydroxyethyl group can be substituted with other nucleophiles.

Reagents: Alkyl halides, acyl chlorides

Conditions: Base (e.g., NaOH, K₂CO₃), solvent (e.g., DMF, DMSO), room temperature to reflux

Major Products

Oxidation: Formation of a ketone or aldehyde derivative

Reduction: Formation of a thioether derivative

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry

In chemistry, 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The pyrazolo[3,4-d]pyrimidine core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of diseases such as cancer and inflammatory disorders. Its ability to inhibit specific enzymes and pathways makes it a valuable lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- 6-(phenylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- 6-(methylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the cinnamylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-9-8-20-14-13(11-17-20)15(22)19-16(18-14)23-10-4-7-12-5-2-1-3-6-12/h1-7,11,21H,8-10H2,(H,18,19,22)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILQBJNXSZVXPJ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3CCO)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3CCO)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)

![8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2571381.png)

![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2571398.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)